

# Supported Iridium Acetate Catalysts: Application Notes and Protocols for Heterogeneous Reactions

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## Compound of Interest

Compound Name: *Iridium acetate*

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This document provides detailed application notes and experimental protocols for the use of supported **iridium acetate** catalysts in various heterogeneous reactions. Iridium catalysts are pivotal in a range of chemical transformations due to their unique reactivity and selectivity. Supporting these catalysts on solid materials enhances their stability, facilitates separation from the reaction mixture, and allows for catalyst recycling, aligning with the principles of green chemistry.<sup>[1][2][3]</sup> These notes are intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in fine chemical synthesis and pharmaceutical development.

## Overview of Applications

Supported **iridium acetate** and its derivatives are versatile catalysts for a variety of organic transformations. Key application areas include:

- **Oxidation Reactions:** Notably, the selective oxidation of hydrocarbons and water oxidation (Oxygen Evolution Reaction, OER).<sup>[1][4][5][6][7][8][9]</sup>
- **Hydrogenation Reactions:** Including the hydrogenation of C=O and C=C bonds, as well as asymmetric hydrogenation of heteroarenes.<sup>[10][11][12][13][14][15]</sup>

- C-H Activation and Functionalization: Enabling the direct functionalization of otherwise inert C-H bonds for the synthesis of complex molecules.[\[2\]](#)[\[3\]](#)[\[16\]](#)[\[17\]](#)
- Carbonylation Reactions: Such as the carbonylation of methane to produce valuable oxygenates like acetic acid.[\[4\]](#)[\[18\]](#)

The choice of support material, such as metal oxides (e.g., MgO, TiO<sub>2</sub>, Fe<sub>2</sub>O<sub>3</sub>), zeolites, or carbon, significantly influences the catalyst's activity, selectivity, and stability.[\[10\]](#)[\[11\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

## Experimental Protocols

### Catalyst Preparation: Impregnation of Iridium Acetate on a Support

This protocol describes a general method for preparing a supported iridium catalyst using the incipient wetness impregnation technique with iridium(III) acetate.

Materials:

- Iridium(III) acetate (CAS 52705-52-9)[\[1\]](#)[\[5\]](#)[\[24\]](#)[\[25\]](#)
- Support material (e.g.,  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> beads, silica gel, carbon powder), pre-dried under vacuum.
- Solvent (e.g., deionized water, ethanol, acetone).[\[26\]](#)
- Rotary evaporator.
- Tube furnace.

Procedure:

- Support Pre-treatment: Dry the support material (e.g.,  $\gamma$ -Al<sub>2</sub>O<sub>3</sub>) at 120°C under vacuum for 4 hours to remove physisorbed water.
- Precursor Solution Preparation: Dissolve a calculated amount of Iridium(III) acetate in a suitable solvent to achieve the desired metal loading (e.g., 0.5 - 5 wt%). The volume of the solution should be equal to the pore volume of the support (incipient wetness).

- Impregnation: Add the precursor solution dropwise to the dried support material while continuously mixing to ensure uniform distribution.
- Drying: Dry the impregnated support in a rotary evaporator at 50-60°C to remove the solvent. [\[26\]](#)
- Calcination: Calcine the dried catalyst in a tube furnace under a flow of air or an inert gas (e.g., N<sub>2</sub> or Ar). The temperature program should be a slow ramp (e.g., 1-2°C/min) to a final temperature of 350-550°C, holding for 2-4 hours. [\[26\]](#)
- Reduction (Optional): For reactions requiring a metallic iridium species, the calcined catalyst is subsequently reduced under a flow of H<sub>2</sub> gas at a temperature typically ranging from 200-500°C. [\[26\]](#)

Diagram of Catalyst Preparation Workflow:

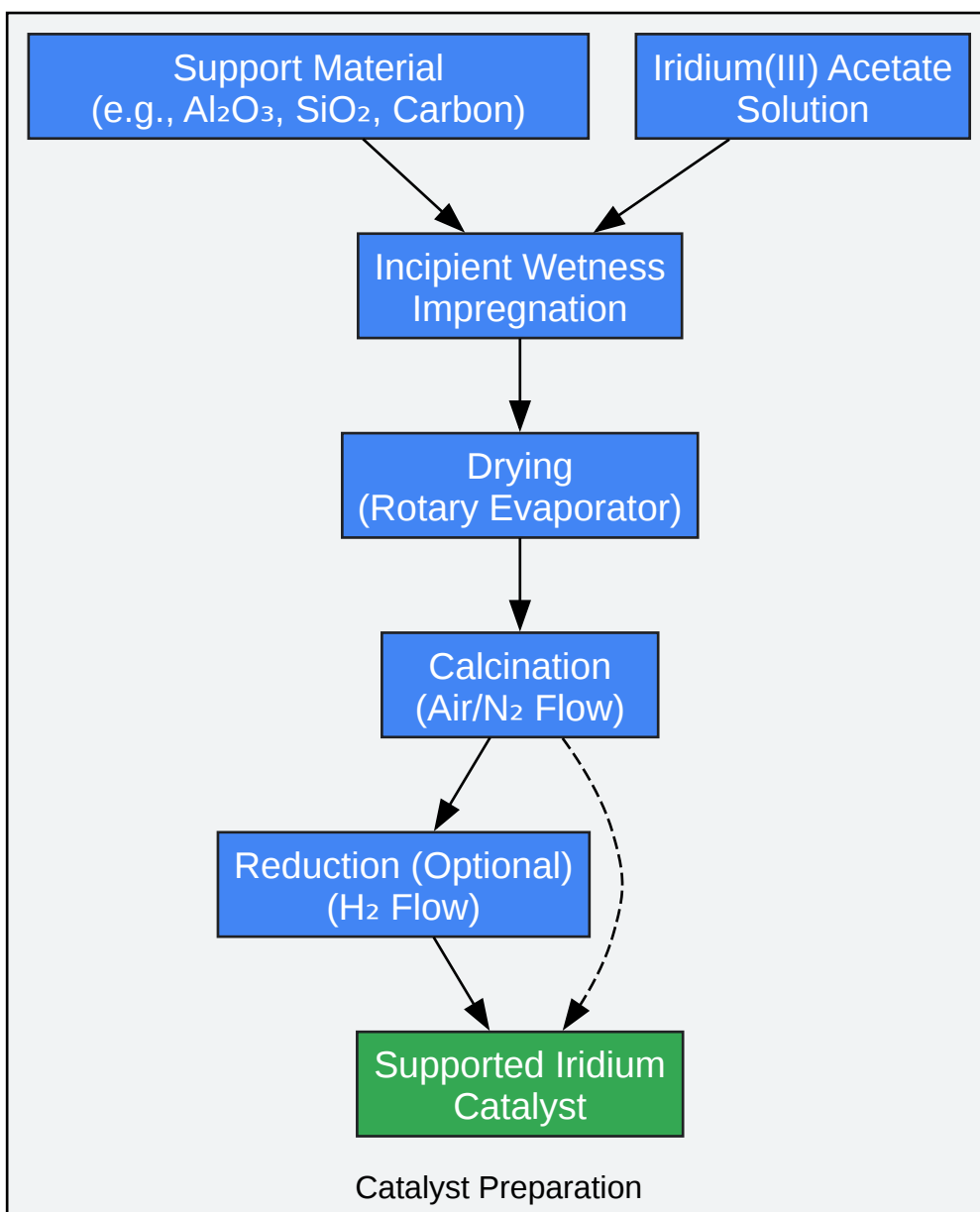


Figure 1. Catalyst Preparation Workflow

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Caption: Figure 1. A generalized workflow for the preparation of supported iridium catalysts via incipient wetness impregnation.

## Heterogeneous Catalytic Reaction: C-H Borylation

This protocol outlines a general procedure for an iridium-catalyzed C-H borylation of a heteroaromatic compound, a key reaction in drug discovery.<sup>[27]</sup>

#### Materials:

- Supported Iridium Catalyst (e.g., 1 mol% Ir on a suitable support).
- Heteroaromatic substrate.
- Borylation agent (e.g., bis(pinacolato)diboron, B<sub>2</sub>pin<sub>2</sub>).
- Solvent (e.g., THF, dioxane).
- Inert atmosphere glovebox or Schlenk line.
- Reaction vessel (e.g., Schlenk tube or sealed vial).

#### Procedure:

- **Reaction Setup:** In a glovebox, add the supported iridium catalyst, the heteroaromatic substrate, and the borylation agent to a dry reaction vessel.
- **Solvent Addition:** Add the anhydrous solvent to the reaction vessel.
- **Reaction Conditions:** Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring for the specified time (e.g., 12-24 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Remove the heterogeneous catalyst by filtration.
- **Product Isolation:** Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

#### Diagram of Catalytic C-H Borylation Cycle:

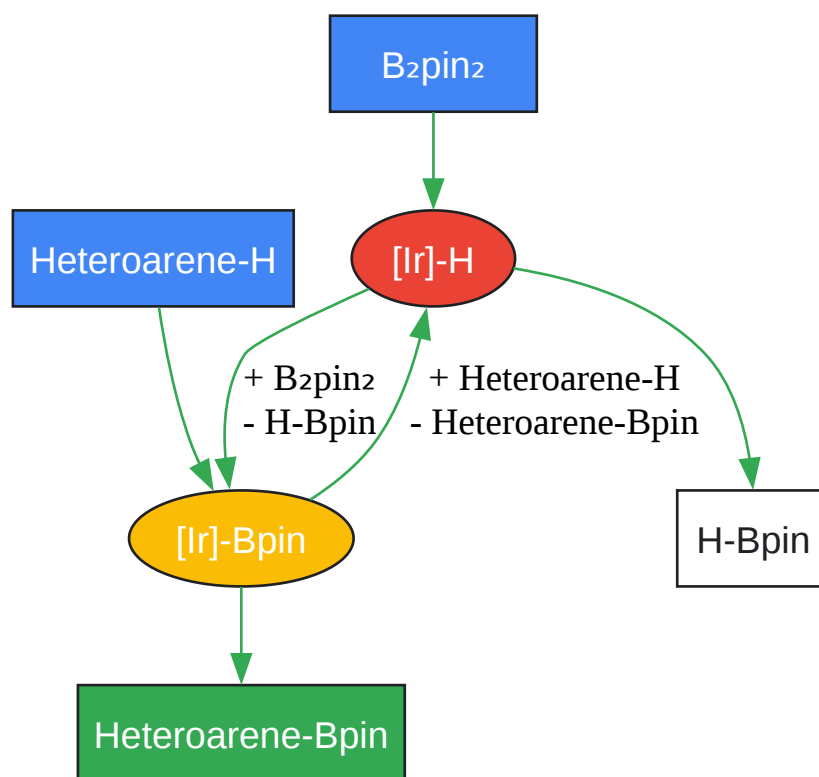


Figure 2. Catalytic Cycle for C-H Borylation

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Caption: Figure 2. A simplified representation of the catalytic cycle for iridium-catalyzed C-H borylation.

## Data Presentation

The performance of supported iridium catalysts is highly dependent on the choice of support, iridium loading, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Performance of Supported Iridium Catalysts in Methanol Carbonylation[18]

Support Material	Anodizing Time (min)	Ir Loading (wt%)	Acetic Acid Selectivity (%)
Carbon Fiber (CF-Ox)	2	2.17	20
Carbon Fiber (CF-Ox)	5	4.88	30
Silanized CF (CF-Si)	2	4.49	72.5
Silanized CF (CF-Si)	5	6.43	77.8

Table 2: Performance of Supported Iridium Catalysts in Methane Oxidation[4]

Catalyst	Reaction Temp (°C)	CH <sub>3</sub> COOH Yield (%) (1h)	Stability (5 runs)
As-prepared Ir	150	~0.8	Stable performance
H <sub>2</sub> -treated Ir	150	~1.2	-
As-prepared Ir	175	~1.5	-
H <sub>2</sub> -treated Ir	175	~2.0	-

Table 3: Performance of Iridium Catalysts in Water Oxidation[9][19]

Catalyst	Support	pH	Key Feature	Stability
Ir Dinuclear Heterogeneous Catalyst (DHC)	$\alpha$ -Fe <sub>2</sub> O <sub>3</sub>	6.0	Atomically dispersed Ir-O-Ir sites	No measurable degradation in 10h
Ir Single-Atom Catalyst (SAC)	$\alpha$ -Fe <sub>2</sub> O <sub>3</sub>	6.0	Isolated Ir atoms	Less stable than DHC
Ir Nanoparticles (NPs)	$\alpha$ -Fe <sub>2</sub> O <sub>3</sub>	6.0	Iridium nanoparticles	Less stable than DHC
Atomically Dispersed Iridium	Indium Tin Oxide (ITO)	Acidic	Isolated Ir sites	Stable under acidic OER conditions

## Concluding Remarks

Supported **iridium acetate** catalysts offer a powerful and versatile platform for a wide range of heterogeneous catalytic reactions. The ability to tune the catalyst's performance by modifying the support material and preparation method opens up numerous possibilities for developing more efficient and selective chemical processes. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of these catalysts in their own work. Careful consideration of the catalyst preparation and reaction conditions is crucial for achieving optimal results and ensuring reproducibility.

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